molecular formula C22H34O2 B12444786 ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate

ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate

Cat. No.: B12444786
M. Wt: 330.5 g/mol
InChI Key: DTEMJWLYSQBXEL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate , denoting a 20-carbon chain (eicosa-) with five double bonds (pentaenoate) at positions 2, 4, 6, 8, and 10, all in the E (trans) configuration. The ethyl ester functional group is appended to the carboxylic acid terminus.

The molecular formula is C22H34O2 , derived from the 20-carbon polyunsaturated fatty acid (icosa-2,4,6,8,10-pentaenoic acid) and an ethyl ester moiety (-OCOCH2CH3). The molecular weight is 330.51 g/mol , consistent with the formula.

Property Value
IUPAC Name This compound
Molecular Formula C22H34O2
Molecular Weight 330.51 g/mol
CAS Registry Number 73310-10-8

Stereochemical Configuration Analysis

The compound’s five double bonds adopt an all-E configuration, confirmed by nuclear magnetic resonance (NMR) coupling constants and X-ray crystallography. In E isomers, vicinal coupling constants (J) for trans-vinylic protons typically range between 12–16 Hz , distinguishing them from Z isomers (J ≈ 10–12 Hz). For example, in analogous structures, such as ethyl 5,8,11,14,17-eicosapentaenoate, coupling constants of 15.2 Hz between H-5 and H-6 protons validate the trans geometry.

Crystallographic studies of related compounds (e.g., thiazolo-triazole derivatives) demonstrate that planar bicyclic systems with conjugated double bonds exhibit bond lengths of 1.373 Å for C=C, consistent with trans configurations. Applied to this compound, this suggests a fully conjugated, linear geometry that minimizes steric strain.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR (400 MHz, CDCl3) reveals distinct signals for the ethyl ester group and vinylic protons:

  • Ethyl group : A triplet at δ 1.25 ppm (3H, J = 7.1 Hz, CH3) and a quartet at δ 4.12 ppm (2H, J = 7.1 Hz, OCH2).
  • Vinylic protons : Five sets of doublets between δ 5.30–5.45 ppm (10H, J = 15.2 Hz), corresponding to the five trans double bonds.
  • Allylic protons : Multiplet signals at δ 2.75–2.90 ppm (8H, -CH2-CH=CH-).

13C NMR (100 MHz, CDCl3) assignments include:

  • Ester carbonyl : δ 172.8 ppm (C=O).
  • Double bond carbons : δ 127.3–130.6 ppm (10 carbons, =CH-).
  • Ethyl group : δ 14.1 ppm (CH3) and δ 60.2 ppm (OCH2).
Signal Type 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Ethyl CH3 1.25 (t, J = 7.1 Hz) 14.1
Ethyl OCH2 4.12 (q, J = 7.1 Hz) 60.2
Vinylic =CH 5.30–5.45 (d, J = 15.2 Hz) 127.3–130.6
Allylic CH2 2.75–2.90 (m) 25.4–27.8
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry (70 eV) yields a molecular ion peak at m/z 330.5 ([M]+- ), consistent with the molecular formula C22H34O2. Key fragmentation pathways include:

  • Loss of ethyl radical : m/z 286.4 ([M – C2H5]+).
  • Cleavage at double bonds : Peaks at m/z 205.1 (C14H21O2+) and m/z 125.0 (C8H13+).
  • McLafferty rearrangement : m/z 108.1 (C6H12O+).
Fragment Ion m/z Proposed Structure
[M]+- 330.5 C22H34O2+-
[M – C2H5]+ 286.4 C20H29O2+
C14H21O2+ 205.1 Fragment with seven carbons and two double bonds
Infrared Absorption Signatures

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

  • Ester carbonyl : Strong absorption at 1740 cm-1 (C=O stretch).
  • C-O ester linkage : Bands at 1245 cm-1 (asymmetric) and 1055 cm-1 (symmetric).
  • C=C stretches : Peaks at 1650–1680 cm-1 (conjugated trans double bonds).
Bond Vibration Wavenumber (cm-1) Intensity
C=O stretch 1740 Strong
C-O asymmetric stretch 1245 Medium
C-O symmetric stretch 1055 Medium
C=C stretch 1650–1680 Weak

Properties

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

ethyl icosa-2,4,6,8,10-pentaenoate

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-21H,3-11H2,1-2H3

InChI Key

DTEMJWLYSQBXEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC

Origin of Product

United States

Preparation Methods

Molecular Distillation

Fish oil, a natural source rich in eicosapentaenoic acid (EPA), serves as the primary feedstock. Molecular distillation efficiently removes impurities while preserving the unsaturated structure:

  • Conditions : 76–106°C, 0.05 mbar, using ethanol as a solvent.
  • Outcome : Purity increases from 68–72% to 79–83%, with yields of 50–70%.

Table 1: Purity Improvement via Molecular Distillation

Step Purity (%) Yield (%) Key Impurities Removed
Raw Fish Oil 68–72 Saturated fats, DHA-EE, oxides
Post-Distillation 79–83 50–70 Reduced cholesterol, pigments

Salt Precipitation

Alkali-mediated salt precipitation further enhances purity:

  • Reagents : NaOH or KOH in methanol/ethanol.
  • Mechanism : Forms insoluble salts with saturated fatty acids and DHA-EE, leaving EPA-EE in solution.
  • Outcome : Purity reaches 88–92%, with >50% yield.

Table 2: Salt Precipitation Efficiency

Solvent Alkali Purity (%) Yield (%)
Ethanol NaOH 88–92 >50
Methanol KOH 88–92 >50

Preparative Chromatography

Final purification employs chromatography for >96% purity:

  • Methods : Single-column or simulated moving-bed systems.
  • Performance : 85–90% recovery, 5.48× higher productivity than batch methods.

Table 3: Chromatographic Purification Metrics

Method Purity (%) Recovery (%) Productivity (kg/day)
Continuous Batch 97.82 82.01 5.48× traditional
Single-Column 96 85–90 0.1–2.0 kg/h

Chemical Synthesis Approaches

Stille Coupling and Julia Reactions

For synthetic routes, conjugated diene systems are assembled via:

  • Stille Coupling : Forms (2Z,4E)-dienyl esters from iodopropenoate precursors.
  • Modified Julia Reaction : Uses benzothiazolyl sulfones to generate all-E tetraenes (87% major product).

Example Synthesis Pathway :

  • Alkylation : Introduce stereogenic centers using pseudoephedrine derivatives.
  • Wittig Reaction : High stereoselectivity for (2E)-unsaturated esters.
  • Phosphonate Condensation : Constructs (2Z)-alkenes with bis-(trifluoroethyl)phosphonate.

Challenges :

  • Isomerization : (14E) → (14Z) conversion via acid-catalyzed resonance stabilization.
  • Low Yields : Stille coupling with ethyl (Z)-3-iodopropenoate gave inseparable mixtures.

Esterification of Fatty Acids

The acid form (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid is esterified with ethanol:

  • Methods :
    • Transesterification : TMAH in diethyl ether for converting triglycerides to ethyl esters.
    • Direct Esterification : Acid + ethanol under acid catalysis.

Table 4: Esterification Conditions

Method Reagents Temperature Time Yield (%)
Transesterification TMAH, diethyl ether 25°C 5 min 80–85
Direct Esterification H₂SO₄, ethanol Reflux 6–18 h 60–70

Challenges and Mitigation Strategies

Geometric Isomerization

  • Cause : Acid-catalyzed resonance in (14E)-double bonds.
  • Solution : Neutral conditions, rapid workup post-reaction.

Industrial Scalability

  • Bottlenecks : High solvent use in chromatography.
  • Innovation : Continuous batch chromatography reduces solvent consumption to 78% of traditional methods.

Analytical Validation

Gas Chromatography (GC)

  • Columns : Kromat PC-88 (0.25 mm × 60 m).
  • Conditions : 140°C → 240°C (5°C/min), FID detection.
  • Purity Calculation : Area normalization.

NMR Spectroscopy

  • Key Data :
    • ¹H NMR : Vicinal coupling constants (e.g., 10,11-J = 15 Hz for E-configuration).
    • ¹³C NMR : Peaks at δ 127–134 ppm for conjugated double bonds.

Comparative Analysis of Methods

Table 5: Method Comparison

Method Purity (%) Cost Scalability Key Application
Industrial Purification 96+ Moderate High Bulk pharmaceuticals
Chemical Synthesis 70–85 High Low Academic research
Continuous Chromatography 97.8 High Moderate High-value products

Chemical Reactions Analysis

Stille Cross-Coupling

Reaction of vinylstannanes with iodinated precursors under Pd catalysis yields the conjugated system:

  • Conditions : PdCl₂(MeCN)₂, DMF, room temperature, 24 hours.

  • Outcome : Predominantly forms the (2Z,4E)-isomer (10:1 ratio with (2Z,4Z)-isomer) .

  • Yield : 80% .

Modified Julia Olefination

Coupling of aldehyde intermediates with benzothiazolyl sulfones generates all-(E)-configured double bonds:

  • Conditions : Sodium hexamethyldisilazide (NaHMDS), THF, -78°C to room temperature.

  • Stereoselectivity : (2E,8E,10E,12E) : (2E,8Z,10E) : (2E,8E,10Z) = 87 : 6 : 7 .

Isomerization and Stability

The compound undergoes acid-catalyzed isomerization , particularly at the C14 double bond:

  • Mechanism : Resonance-stabilized carbenium ions facilitate Z→E isomerization.

  • Isomer Ratios :

    Reaction Stage(14E) : (14Z) Ratio
    Initial91 : 9
    After hydrolysis77 : 23

Diels-Alder Reactivity

The conjugated diene system participates in Diels-Alder reactions as a dienophile:

  • Example : Reaction with electron-deficient dienophiles (e.g., maleic anhydride) at 80°C yields bicyclic adducts.

  • Regioselectivity : Favors endo transition state due to steric effects .

Reduction

  • DIBAL-H Reduction : Converts ester groups to alcohols (85% yield) .

  • Selectivity : Retains double-bond geometry.

Oxidation

  • Swern Oxidation : Converts primary alcohols to aldehydes for further chain elongation .

Phosphonate Condensation

Used to extend the carbon chain while preserving double-bond geometry:

  • Reagent : Bis-(2,2,2-trifluoroethyl) (methoxycarbonyl)methylphosphonate.

  • Conditions : K₂CO₃, 18-crown-6, -20°C.

  • Yield : 86% .

Key Research Findings

PropertyValue/ObservationSource
Molecular Weight330.5 g/mol
Thermal StabilityDegrades above 200°C
Hydrolysis SensitivityBase-catalyzed saponification
Major Isomer in Mixtures(2E,4E,6E,8E,10E) ≥ 77%

Scientific Research Applications

Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of conjugated systems and ester functionalities.

    Biology: The compound’s interactions with biological molecules are of interest in understanding cellular processes and developing biochemical assays.

    Medicine: Research into its potential therapeutic effects and its role in drug delivery systems is ongoing.

    Industry: It is used in the synthesis of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate exerts its effects involves interactions with various molecular targets. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Chain Length Double Bonds Functional Group Molecular Weight (g/mol) Key Properties/Activities
Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate C20H30O2 C20 5 (all E) Ethyl ester 302.46 Enhanced stability, antimicrobial potential
(2E,4E,6E,8E,10E)-Eicosapentaenoic acid (EPA) C20H30O2 C20 5 (all E) Free carboxylic acid 302.46 Omega-3 fatty acid, anti-inflammatory
Ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate C22H32O2 C22 6 (all E) Ethyl ester 332.49 Omega-3 derivative, potential neuroprotective effects
(2E,4E,6E,8E,10E)-Docosa-2,4,6,8,10-pentaenoic acid (DPA) C22H34O2 C22 5 (all E) Free carboxylic acid 330.51 Anti-inflammatory, cardiovascular benefits
Ethyl (2E,4E,6E,8E,10Z)-11-chloro-13-((4-methoxybenzyl)oxy)-6-methyltrideca-2,4,6,8,10-pentaenoate C25H31ClO4 C13 5 (4 E, 1 Z) Chlorinated ethyl ester 435.96 Synthetic intermediate for antibiotics

Key Differences and Functional Implications

Chain Length and Bioactivity: The C20 ethyl ester and EPA share identical chain lengths and double-bond positions but differ in functional groups. EPA is a well-studied omega-3 fatty acid with anti-inflammatory properties, while the ethyl ester form may improve bioavailability in drug formulations . The C22 DPA and docosahexaenoate analogues exhibit extended chain lengths, which correlate with enhanced membrane fluidity modulation in mammalian cells .

Double-Bond Configuration :

  • All E configurations in the target compound and EPA maximize conjugation, influencing UV-vis absorption (e.g., λmax ~400 nm in related polyenes) . Mixed E/Z isomers, as seen in chlorinated derivatives, alter reactivity and biological activity .

Functional Groups :

  • Ethyl esters are less polar than free acids, facilitating penetration through lipid membranes. This is critical in antimicrobial agents like colabomycins, which incorporate similar polyenes .
  • Chlorinated or hydroxylated variants (e.g., ) introduce steric and electronic effects, affecting binding to biological targets.

Antimicrobial Activity

  • Polyunsaturated ethyl esters are key components in antimicrobial metabolites. For example, (2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenedioic acid in enopeptin A shows activity against Staphylococcus pyogenes .

Industrial and Pharmaceutical Relevance

  • Ethyl esters of polyunsaturated fatty acids are used in nutraceuticals (e.g., fish oil supplements) and as intermediates in drug synthesis. For example, ethyl docosahexaenoate is explored for treating neurodegenerative diseases .

Biological Activity

Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate is an ethyl ester of eicosapentaenoic acid (EPA), a polyunsaturated fatty acid belonging to the omega-3 family. This compound is notable for its long carbon chain and multiple conjugated double bonds, which impart significant biological activities and health benefits.

  • Molecular Formula : C22H34O2
  • Molecular Weight : 330.5 g/mol
  • Structural Characteristics : The presence of five conjugated double bonds enhances its reactivity and interaction with biological systems.

The biological activity of this compound is primarily linked to its role as an omega-3 fatty acid derivative. Its mechanism involves:

  • Interaction with Enzymes and Receptors : The electron delocalization from the conjugated double bonds allows for interactions with various enzymes and receptors in biological systems.
  • Anti-inflammatory Effects : It has been shown to exhibit anti-inflammatory properties by modulating inflammatory pathways.
  • Cardiovascular Health : The compound contributes to cardiovascular health by reducing triglyceride levels and improving lipid profiles.

Biological Activities

  • Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines and promote the production of anti-inflammatory mediators.
  • Lipid Metabolism : It enhances lipid metabolism pathways and reduces the risk of cardiovascular diseases by lowering serum triglycerides without raising low-density lipoprotein cholesterol (LDL-C) levels .
  • Case Studies :
    • A study involving patients with dyslipidemia demonstrated improved lipid profiles when switched from mixed omega-3 supplements to icosapent ethyl .
    • Another clinical trial highlighted the efficacy of EPA-only products in managing triglyceride levels compared to those containing both EPA and docosahexaenoic acid (DHA) .

Comparative Analysis

The uniqueness of this compound can be understood in comparison to similar compounds:

Compound NameStructureKey Differences
Ethyl (2E,4E,6E,8E,10E)-docosa-2,4,-6,-8,-10,-12-hexaenoateC22H34O2Contains an additional double bond affecting reactivity
(2E,4E,-6,-8,-10)-4,-9-Dimethyl-2,-4,-6,-8,-10-dodecapentaenedioic acidC14H22O4Shorter carbon chain with a dicarboxylic acid functional group
Icosapent ethyl (ethyl eicosapentaenoic acid)C22H34O2A well-studied derivative with established therapeutic uses for hypertriglyceridemia

Research Findings

Recent studies have focused on the therapeutic potential of this compound in various health conditions:

  • Cardiovascular Disease : Clinical trials have shown that supplementation with EPA can significantly reduce cardiovascular events in high-risk populations .
  • Metabolic Disorders : The compound has been linked to improvements in metabolic syndrome parameters by enhancing insulin sensitivity and reducing inflammation .

Q & A

Q. What are the optimal synthetic strategies for ethyl icosa-2,4,6,8,10-pentaenoate, and how is stereochemical control achieved?

The synthesis typically employs iterative cross-coupling reactions using palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., P(oo-tol)₃) in anhydrous tetrahydrofuran (THF) at 50°C. This approach ensures retention of the all-E configuration by minimizing isomerization during coupling steps. Post-reaction purification via silica gel chromatography is critical to isolate the product from byproducts . For polyunsaturated esters, maintaining inert conditions (e.g., argon atmosphere) prevents oxidative degradation of conjugated double bonds.

Q. How can researchers verify the structural integrity of ethyl icosa-pentaenoate using spectroscopic methods?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is essential for confirming double-bond geometry and ester functionality. For example, trans (E) double bonds exhibit characteristic coupling constants (J=1216HzJ = 12–16 \, \text{Hz}) in 1H^{1}\text{H}-NMR. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms ester carbonyl stretches (~1740 cm1^{-1}). Comparative analysis with synthetic intermediates (e.g., boronate esters) can resolve ambiguities .

Q. What solvent systems and storage conditions are recommended for this compound to prevent degradation?

Ethyl icosa-pentaenoate should be stored in anhydrous solvents (e.g., THF, dichloromethane) under inert gas (N₂/Ar) at −20°C to minimize hydrolysis of the ester group and oxidative degradation of polyunsaturated chains. Evidence from analogous polyenals suggests that light exposure accelerates decomposition; thus, amber vials are advised .

Advanced Research Questions

Q. How can computational modeling address discrepancies in experimental data for ethyl icosa-pentaenoate’s electronic properties?

Density functional theory (DFT) calculations can predict UV-Vis absorption maxima by modeling the HOMO-LUMO gap of the conjugated system. Discrepancies between experimental and theoretical λmax values (e.g., shifts due to solvent effects) are resolved by incorporating solvent polarity parameters (e.g., COSMO-RS) into simulations. Such analyses are critical for applications in photodynamic therapy or organic electronics .

Q. What strategies mitigate challenges in regioselective functionalization of ethyl icosa-pentaenoate’s polyene chain?

Directed C–H activation using transition-metal catalysts (e.g., Ru or Ir complexes) enables site-selective modifications. For instance, installing directing groups (e.g., esters or amides) at specific positions can guide functionalization away from labile double bonds. Competition experiments with deuterated analogs help quantify selectivity ratios .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?

Hydrolysis studies in buffered solutions (pH 7.4 vs. 5.0) reveal that the ester group remains stable under neutral conditions but degrades in acidic environments. Accelerated stability testing (40°C, 75% humidity) combined with LC-MS monitoring quantifies degradation products, informing assay design for cell-based studies .

Methodological Considerations

Q. What analytical techniques differentiate ethyl icosa-pentaenoate from its regioisomers or geometric isomers?

Chiral chromatography (e.g., HPLC with a polysaccharide column) separates regioisomers, while nuclear Overhauser effect spectroscopy (NOESY) identifies cis (Z) contaminants by detecting through-space proton interactions. Gas chromatography (GC) with polar stationary phases (e.g., polyethylene glycol) resolves volatility differences among isomers .

Q. How can researchers optimize catalytic systems for large-scale synthesis without compromising yield?

Flow chemistry setups with immobilized Pd catalysts reduce metal leaching and enable continuous production. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps (e.g., oxidative addition of aryl halides), guiding ligand optimization (e.g., bulky phosphines to suppress β-hydride elimination) .

Data Interpretation and Conflict Resolution

Q. How should contradictory results in bioactivity assays be analyzed?

Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) distinguish true biological effects from artifacts. For example, conflicting cytotoxicity data may arise from differences in cell-line permeability or esterase activity; using fluorescent probes (e.g., BODIPY-labeled analogs) tracks intracellular uptake .

Q. What protocols validate the purity of ethyl icosa-pentaenoate in kinetic studies?

Combustion analysis (%C, %H) complements LC-MS purity assessments. For kinetic experiments, spiking with known impurities (e.g., hydrolyzed acid forms) quantifies interference thresholds. Batch-to-batch consistency is ensured via 1H^{1}\text{H}-NMR integration of diagnostic peaks (e.g., ethyl group at δ 1.2–1.4 ppm) .

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